molecular formula C18H14ClNO4 B5667764 N-(4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No. B5667764
M. Wt: 343.8 g/mol
InChI Key: AYBUPZUVYYVVDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions, typically starting from basic chemical building blocks like chlorophenols and acetamides. A study by Gao Yonghong (2009) describes the synthesis of a related compound, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, through reactions involving 4-phenoxyphenol and 2-chloroacetyl methylamine, indicating the multi-step nature of such syntheses (Gao, 2009).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including chlorophenyl acetamides, often features specific orientations and bond angles contributing to their chemical behavior. For instance, Saravanan et al. (2016) studied a structurally related compound, finding the chlorophenyl ring oriented at a slight angle to the thiazole ring, impacting the molecule's intermolecular interactions (Saravanan et al., 2016).

Chemical Reactions and Properties

Compounds with acetamide groups undergo various chemical reactions, primarily through their functional groups. For example, reactions involving the N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide demonstrate the role of temperature and catalysts in achieving desired yields, showcasing the compound's reactivity under specific conditions (Gao, 2009).

Physical Properties Analysis

The physical properties of chlorophenyl acetamides, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Studies like those by Bąkowicz and Turowska-Tyrk (2010) provide insights into how molecular conformation affects photoreactivity and stability, with implications for material science and chemical engineering (Bąkowicz & Turowska-Tyrk, 2010).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity, stability, and interaction with other molecules, are defined by their molecular structure and functional groups. The work by Gao Yonghong (2009) on N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, for instance, highlights how reaction conditions influence product yield, demonstrating the compound's chemical behavior in synthetic processes (Gao, 2009).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-11-8-18(22)24-16-9-14(6-7-15(11)16)23-10-17(21)20-13-4-2-12(19)3-5-13/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBUPZUVYYVVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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